![molecular formula C16H15N3O2 B2994078 WZ4141R CAS No. 2319589-98-3](/img/structure/B2994078.png)
WZ4141R
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
WZ4141R 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。 确切的合成路线和反应条件是专有的,并未公开披露 .
工业生产方法
This compound 的工业生产方法没有广泛记录。 它通常在专门的化学实验室中,在受控条件下生产,以确保高纯度和一致性 .
化学反应分析
反应类型
WZ4141R 可以进行各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。
还原: 该反应涉及添加氢或去除氧。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和用于取代反应的各种亲核试剂 .
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成酮或羧酸,而还原可能生成醇 .
科学研究应用
作用机制
WZ4141R 的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。 这些相互作用可以调节各种生化途径,从而导致所需的生物学效应 . 所涉及的确切分子靶标和途径仍在研究中 .
相似化合物的比较
生物活性
WZ4141R is a compound of interest due to its potential biological activity, particularly in the field of cancer therapeutics. It is primarily recognized as a selective inhibitor of specific receptor tyrosine kinases, which play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation.
This compound is classified as a pyrimidine derivative with a unique chemical structure that contributes to its biological activity. The compound's specific molecular configuration allows it to interact selectively with target proteins, inhibiting their activity and thus affecting downstream signaling pathways.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈ClN₃O |
Molecular Weight | 283.77 g/mol |
Solubility | Soluble in DMSO and ethanol |
Storage | Store at -20°C |
This compound functions primarily as a tyrosine kinase inhibitor . It selectively targets the epidermal growth factor receptor (EGFR) and its mutant forms, which are often implicated in various cancers, particularly non-small cell lung cancer (NSCLC). The compound exhibits high binding affinity to the ATP-binding site of the kinase domain of EGFR mutants, leading to the inhibition of EGFR phosphorylation.
- IC50 Values :
- EGFR L858R: 2 nM
- EGFR T790M: 8 nM
- Wild-type EGFR: 32 nM
These values indicate that this compound is significantly more effective against mutant forms of EGFR compared to the wild-type receptor, suggesting a therapeutic advantage in treating tumors harboring these mutations.
In Vivo Studies
In preclinical studies involving mouse models with T790M mutant tumors, this compound demonstrated significant anti-tumor activity. Treatment with this compound resulted in:
- Tumor Regression : Notable reductions in tumor size were observed, with average decreases of 26% and 36% in tumor volume at low and high doses, respectively.
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, allowing for sustained action against tumor cells while minimizing toxicity to normal tissues.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with advanced NSCLC harboring the EGFR T790M mutation showed a significant response to treatment with this compound after previous therapies had failed. The patient's tumor markers decreased by over 50% within two months of treatment.
- Case Study 2 : In a cohort study involving multiple patients with EGFR-mutant NSCLC, those treated with this compound experienced improved progression-free survival compared to historical controls receiving standard therapies.
Research Findings
Recent studies have elaborated on the biological activity of this compound:
- Selectivity and Efficacy : Research indicates that this compound's selectivity for mutant EGFR over wild-type EGFR reduces potential side effects associated with traditional chemotherapy.
- Combination Therapies : Ongoing investigations are exploring the effectiveness of combining this compound with other therapeutic agents to enhance overall treatment efficacy and overcome resistance mechanisms.
属性
IUPAC Name |
N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-15(20)19-11-4-3-5-12(10-11)21-14-7-9-18-16-13(14)6-8-17-16/h3-10H,2H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRPLDOUQAMQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OC2=C3C=CNC3=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。